molecular formula C6H12ClF3N2O2 B12065392 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride CAS No. 1980033-64-4

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride

Cat. No.: B12065392
CAS No.: 1980033-64-4
M. Wt: 236.62 g/mol
InChI Key: HGXSFUDZLCZFMO-UHFFFAOYSA-N
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Description

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a synthetic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a pentanoic acid backbone, with an additional hydrochloride group enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment for handling fluorinated compounds and maintaining strict control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include substituted pentanoic acids, amines, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. This compound may inhibit enzyme activity or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-2-(difluoromethyl)pentanoic acid;hydrochloride
  • 2,5-Diamino-2-methylpentanoic acid;hydrochloride

Uniqueness

Compared to similar compounds, 2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .

Properties

CAS No.

1980033-64-4

Molecular Formula

C6H12ClF3N2O2

Molecular Weight

236.62 g/mol

IUPAC Name

2,5-diamino-2-(trifluoromethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H11F3N2O2.ClH/c7-6(8,9)5(11,4(12)13)2-1-3-10;/h1-3,10-11H2,(H,12,13);1H

InChI Key

HGXSFUDZLCZFMO-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)(C(F)(F)F)N)CN.Cl

Origin of Product

United States

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